molecular formula C20H15Cl2N5O2S B12138308 N-(3,4-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12138308
M. Wt: 460.3 g/mol
InChI Key: GAYXOYHENKOCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a pyridin-3-yl moiety. The triazole ring is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 3,4-dichlorophenyl aromatic ring. The furan and pyridine substituents contribute to π-π stacking and hydrogen-bonding interactions, critical for pharmacological activity .

Properties

Molecular Formula

C20H15Cl2N5O2S

Molecular Weight

460.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15Cl2N5O2S/c21-16-6-5-14(9-17(16)22)24-18(28)12-30-20-26-25-19(13-3-1-7-23-10-13)27(20)11-15-4-2-8-29-15/h1-10H,11-12H2,(H,24,28)

InChI Key

GAYXOYHENKOCJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents (Triazole Positions 4, 5) Aromatic Acetamide Group Key Biological Activity Reference
Target Compound 4-(furan-2-ylmethyl), 5-(pyridin-3-yl) 3,4-dichlorophenyl Under investigation
N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-(4-pyridinyl) 3,4-difluorophenyl Not reported
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Varied (e.g., halogenated aryl) Anti-exudative activity (10 mg/kg)
AM31 (Reverse transcriptase inhibitor) 4-amino, 5-(2-hydroxyphenyl) 4-nitrophenyl RT inhibition (IC50: 15 nM)
N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-(furan-2-yl) 3,5-dichlorophenyl Not reported

Key Observations:

  • Triazole Substituents: The furan-2-ylmethyl and pyridin-3-yl groups in the target compound introduce steric bulk and heteroaromatic diversity, which could improve target selectivity compared to simpler substituents like 4-methylphenyl () or amino groups () .
  • Anti-Exudative Activity: Derivatives with 4-amino-5-(furan-2-yl)-triazole cores () exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting that the target compound’s furan and pyridine groups may further optimize this activity .

Pharmacological Activity

  • Anti-Inflammatory Potential: The dichlorophenyl group is associated with enhanced anti-exudative effects in rat models, likely due to reduced edema and inflammatory mediator release. Substitution at the triazole’s 4th position with bulky groups (e.g., furan-2-ylmethyl) may prolong half-life by resisting metabolic degradation .
  • Enzyme Inhibition: In silico studies () show that triazole derivatives with hydroxyphenyl substituents (e.g., AM31) inhibit HIV-1 reverse transcriptase at nanomolar levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.